molecular formula C23H31N3O3 B2543854 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea CAS No. 1396633-07-0

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea

Cat. No. B2543854
M. Wt: 397.519
InChI Key: NIJFJWGSRASZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea is a novel molecule that may have potential applications in medicinal chemistry. The benzofuran moiety is a common feature in many biologically active compounds, and its incorporation into new structures is a strategy to develop therapeutic agents with improved efficacy and selectivity. The piperidine ring is another pharmacophore that is often seen in drug design due to its versatility and the ability to modulate biological activity. The combination of these features in the molecule suggests that it could be of interest for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of novel piperidine derivatives were designed and synthesized, incorporating different substituents to enhance their biological activity . Although the exact synthesis of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea is not detailed in the provided papers, similar synthetic strategies could be employed. Typically, such compounds are synthesized through multi-step reactions involving the formation of the piperidine ring, followed by the introduction of the benzofuran moiety and subsequent modifications to add the urea functionality.

Molecular Structure Analysis

The molecular structure of the compound includes several key features that are likely to influence its biological activity. The benzofuran ring system is known for its ability to interact with various biological targets through π-π stacking and hydrophobic interactions. The piperidine ring can adopt different conformations, which may affect the overall shape of the molecule and its ability to fit into the binding pockets of enzymes or receptors. The presence of a urea group could facilitate hydrogen bonding with biological macromolecules, potentially enhancing the compound's affinity and selectivity for its targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The benzofuran moiety could undergo electrophilic substitution reactions, while the piperidine nitrogen might be involved in nucleophilic addition or substitution reactions. The urea group could participate in the formation of hydrogen bonds, which is a key interaction in many biological processes. Additionally, the compound could be modified through various chemical reactions to produce derivatives with altered properties, which could be useful in optimizing its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea would be expected to include moderate solubility in organic solvents, given the presence of both polar (urea) and nonpolar (benzofuran and cycloheptyl) regions in the molecule. The melting point, boiling point, and stability of the compound would depend on the rigidity of the molecular structure and the strength of intermolecular interactions. The compound's lipophilicity, a key determinant of its ability to cross biological membranes, would be influenced by the balance between its hydrophobic and hydrophilic regions.

properties

IUPAC Name

1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-cycloheptylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c27-22(21-15-18-7-5-6-10-20(18)29-21)26-13-11-17(12-14-26)16-24-23(28)25-19-8-3-1-2-4-9-19/h5-7,10,15,17,19H,1-4,8-9,11-14,16H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJFJWGSRASZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea

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